molecular formula C11H16N2 B14751754 N,N-Diethyl-N'-phenylmethanimidamide CAS No. 1783-28-4

N,N-Diethyl-N'-phenylmethanimidamide

Cat. No.: B14751754
CAS No.: 1783-28-4
M. Wt: 176.26 g/mol
InChI Key: YNDWGMJUIJQILC-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-phenylmethanimidamide is an organic compound with the molecular formula C11H16N2. It is a derivative of methanimidamide, where the nitrogen atoms are substituted with diethyl and phenyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N’-phenylmethanimidamide can be synthesized through several methods. One common method involves the reaction of N,N-diethylamine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired product.

Industrial Production Methods

In industrial settings, the production of N,N-Diethyl-N’-phenylmethanimidamide typically involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-phenylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Formation of N,N-diethyl-N’-phenylmethanimidamide oxides.

    Reduction: Formation of N,N-diethyl-N’-phenylmethanamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N-Diethyl-N’-phenylmethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Diethyl-N’-phenylmethanimidamide exerts its effects involves interactions with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1,4-phenylenediamine: Similar in structure but differs in the position of the phenyl group.

    N,N-Dimethyl-N’-phenylmethanimidamide: Similar but with methyl groups instead of ethyl groups.

Uniqueness

N,N-Diethyl-N’-phenylmethanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

CAS No.

1783-28-4

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N-diethyl-N'-phenylmethanimidamide

InChI

InChI=1S/C11H16N2/c1-3-13(4-2)10-12-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

YNDWGMJUIJQILC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=NC1=CC=CC=C1

Origin of Product

United States

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